N,N'-bis(3-chloro-4-methylphenyl)pyridazine-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3,N6-BIS(3-CHLORO-4-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE is a chemical compound belonging to the pyridazine family. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two 3-chloro-4-methylphenyl groups attached to the pyridazine ring at positions 3 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N6-BIS(3-CHLORO-4-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE typically involves the reaction of 3-chloro-4-methylaniline with pyridazine-3,6-dicarboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
N3,N6-BIS(3-CHLORO-4-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridazine-3,6-dione derivatives.
Reduction: Formation of pyridazine-3,6-diamine derivatives.
Substitution: Formation of substituted pyridazine derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
N3,N6-BIS(3-CHLORO-4-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of N3,N6-BIS(3-CHLORO-4-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N3,N6-BIS(2,5-DIMETHOXYPHENYL)PYRIDAZINE-3,6-DIAMINE: Similar structure but with dimethoxy groups instead of chloro and methyl groups.
PYRIDAZINE-3,6-DIAMINE: Lacks the substituted phenyl groups, making it less complex.
Uniqueness
N3,N6-BIS(3-CHLORO-4-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE is unique due to the presence of both chloro and methyl groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16Cl2N4 |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
3-N,6-N-bis(3-chloro-4-methylphenyl)pyridazine-3,6-diamine |
InChI |
InChI=1S/C18H16Cl2N4/c1-11-3-5-13(9-15(11)19)21-17-7-8-18(24-23-17)22-14-6-4-12(2)16(20)10-14/h3-10H,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
DJSWJPVOCHYPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(C=C2)NC3=CC(=C(C=C3)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.